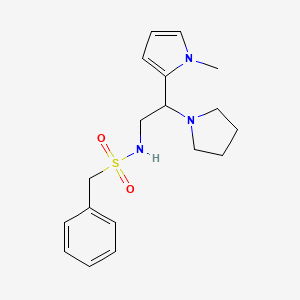

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-20-11-7-10-17(20)18(21-12-5-6-13-21)14-19-24(22,23)15-16-8-3-2-4-9-16/h2-4,7-11,18-19H,5-6,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPWUGQLICKCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Structural Analysis

- Pyrrole and Sulfonamide Synergy: The target compound shares a pyrrole-sulfonamide backbone with 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate .

- Pyrrolidine-Containing Analogues: SzR-109 and the target compound both incorporate pyrrolidine, a moiety known to enhance bioavailability and CNS penetration. However, SzR-109’s quinoline core diverges significantly, suggesting distinct pharmacological targets (e.g., immune cells vs. neural receptors).

- Sulfonamide Derivatives with Heterocycles : The chromene-pyrazolo pyrimidine derivative demonstrates how sulfonamide groups can stabilize high-molecular-weight scaffolds. Its high melting point (252–255°C) suggests superior crystallinity compared to the target compound, though this may reduce solubility.

Pharmacological Potential

- Anti-Inflammatory Activity : The target compound’s structural similarity to 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate—a precursor for anti-inflammatory agents—suggests shared mechanisms, such as cyclooxygenase (COX) inhibition or cytokine modulation .

- Limitations: SzR-109’s immune-stimulatory effects underscore the role of auxiliary heterocycles (e.g., quinoline) in dictating biological specificity, which the target compound’s pyrrole-pyrrolidine system may lack.

Physicochemical and Crystallographic Insights

- Crystallographic data for 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate reveals intermolecular N–H⋯O hydrogen bonds and C–H⋯π interactions, which stabilize its lattice. Similar interactions in the target compound could influence solubility and stability.

- The chromene derivative’s high melting point contrasts with the typically lower thermal stability of pyrrole-based sulfonamides, suggesting trade-offs between rigidity and drug-like properties.

Q & A

Basic: How can researchers optimize the synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-phenylmethanesulfonamide to improve yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Stepwise functionalization : Sequential introduction of the pyrrolidine and 1-methylpyrrole groups via nucleophilic substitution or coupling reactions. Intermediate purification using column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reaction efficiency. For crystallization, methyl tert-butyl ether/hexane mixtures yield high-purity microcrystalline products .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate coupling steps, requiring inert atmospheres (N₂/Ar) and temperatures of 60–80°C .

- Yield tracking : Monitor reaction progress via TLC (Rf values) and confirm purity with HPLC (C18 columns, acetonitrile/water mobile phase) .

Basic: What analytical techniques are most reliable for characterizing the structural integrity of this sulfonamide derivative?

Methodological Answer:

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., pyrrolidine CH₂ at δ 2.5–3.5 ppm, aromatic protons at δ 7.2–7.8 ppm). Coupling constants confirm stereochemistry .

- ¹³C NMR : Distinguishes sulfonamide (C-SO₂ at ~115 ppm) and pyrrole carbons (sp² carbons at ~120–140 ppm) .

- Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ ion). ESI-MS detects fragmentation patterns for functional group validation .

- IR spectroscopy : Sulfonamide S=O stretching (1320–1350 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) verify core structure .

Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites for functionalization .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes, receptors). For example, pyrrolidine/pyrrole moieties may bind hydrophobic pockets, while sulfonamide groups form hydrogen bonds .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., logP, BBB permeability) to prioritize synthesizable candidates .

Advanced: What strategies resolve contradictions in biological activity data across related sulfonamide derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) analysis :

- Compare substituent effects: Electron-withdrawing groups (e.g., -CF₃) on phenyl rings enhance enzyme inhibition but reduce solubility. Balance via logP optimization .

- Stereochemical impact: Chiral centers (e.g., pyrrolidine nitrogen) may alter binding affinity. Resolve via enantioselective synthesis and X-ray crystallography .

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to exclude pH/temperature artifacts .

- Meta-analysis : Aggregate data from analogues (e.g., indole- or pyrazole-containing sulfonamides) to identify trends in bioactivity .

Advanced: How should researchers design experiments to investigate stability under physiological conditions?

Methodological Answer:

- Thermal stability : Use TGA/DSC to determine decomposition temperatures. Forced degradation (40–80°C) in buffer solutions identifies labile groups (e.g., sulfonamide hydrolysis) .

- pH stability : Incubate compound in PBS (pH 2.0, 7.4, 9.0) for 24–72 hours. Monitor degradation via UPLC-MS and quantify intact compound .

- Light exposure : Assess photostability under ICH guidelines (e.g., 1.2 million lux hours) using xenon arc lamps. Protect light-sensitive groups (e.g., pyrrole) with amber glassware .

Advanced: What methodologies validate target engagement in cellular assays for this compound?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment. A shift in melting temperature (ΔTm ≥ 2°C) confirms binding .

- Fluorescence polarization : Use labeled probes (e.g., FITC-conjugated) to quantify displacement by the compound in competitive binding assays .

- Knockdown/knockout controls : CRISPR-Cas9 gene editing of putative targets (e.g., enzymes in metabolic pathways) validates specificity of observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.